5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde
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Overview
Description
Preparation Methods
The synthesis of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde typically involves the reaction of 3,4-dichlorophenol with 2-furaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol . The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity . Additionally, it can interact with cellular pathways involved in signal transduction, affecting cellular functions and processes .
Comparison with Similar Compounds
5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar chlorophenoxy structure but different functional groups and applications.
2-(2,4-Dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol: A compound belonging to the class of diphenylethers, used in pharmaceutical research.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.
Properties
IUPAC Name |
5-[(3,4-dichlorophenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-11-4-3-8(5-12(11)14)16-7-10-2-1-9(6-15)17-10/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRCNAFWWPRGEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=CC=C(O2)C=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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